molecular formula C13H13NO3 B065955 Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate CAS No. 174716-13-3

Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate

Cat. No. B065955
CAS RN: 174716-13-3
M. Wt: 231.25 g/mol
InChI Key: IGQQSYKZUJMYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate, also known as EMPOC, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of research. EMPOC is a versatile molecule that exhibits a wide range of biological activities, making it a valuable tool for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in various biological processes. Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also exhibits potent inhibitory activity against various bacterial and fungal strains, suggesting that it may act by disrupting the cell membrane or cell wall of these microorganisms.
Biochemical and Physiological Effects:
Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various bacterial and fungal strains, and protect against neurodegenerative diseases in animal models. Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has also been shown to exhibit anti-inflammatory and antioxidant activities, suggesting that it may have potential therapeutic applications in the treatment of various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has several advantages as a research tool, including its versatility, potency, and ease of synthesis. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Researchers must take these factors into account when designing experiments involving Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate.

Future Directions

There are several potential future directions for research involving Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate. One area of interest is the development of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the investigation of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate and to identify its molecular targets in various biological processes.

Synthesis Methods

The synthesis of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate involves the reaction of ethyl acetoacetate, phenylhydrazine, and methyl propiolate. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield the desired product. The synthesis of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has been optimized to improve the yield and purity of the product, making it a practical and reliable method for producing Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate in the laboratory.

Scientific Research Applications

Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has been extensively studied for its potential applications in various fields of research. One of the most promising applications of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor and antimicrobial activities. Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has also been investigated for its potential use as a neuroprotective agent, with promising results in animal studies.

properties

CAS RN

174716-13-3

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)12-11(9(2)17-14-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

IGQQSYKZUJMYIT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NOC(=C1C2=CC=CC=C2)C

Canonical SMILES

CCOC(=O)C1=NOC(=C1C2=CC=CC=C2)C

synonyms

3-Isoxazolecarboxylicacid,5-methyl-4-phenyl-,ethylester(9CI)

Origin of Product

United States

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